6-Pteridinecarboxamide, 4,7-diamino-N-(2-morpholinoethyl)-2-phenyl-

描述

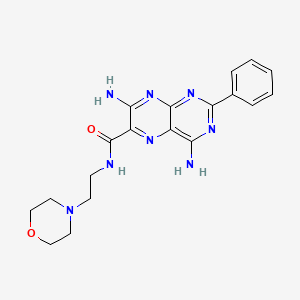

The compound 6-Pteridinecarboxamide, 4,7-diamino-N-(2-morpholinoethyl)-2-phenyl- is a pteridine derivative characterized by a core pteridine ring substituted with amino groups at positions 4 and 7, a phenyl group at position 2, and a carboxamide-linked 2-morpholinoethyl side chain at position 4.

属性

CAS 编号 |

61-69-8 |

|---|---|

分子式 |

C19H22N8O2 |

分子量 |

394.4 g/mol |

IUPAC 名称 |

4,7-diamino-N-(2-morpholin-4-ylethyl)-2-phenylpteridine-6-carboxamide |

InChI |

InChI=1S/C19H22N8O2/c20-15-13-18(26-17(24-15)12-4-2-1-3-5-12)25-16(21)14(23-13)19(28)22-6-7-27-8-10-29-11-9-27/h1-5H,6-11H2,(H,22,28)(H4,20,21,24,25,26) |

InChI 键 |

UOMKPLFUHPCEPK-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1CCNC(=O)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |

产品来源 |

United States |

相似化合物的比较

Key Structural Features :

- Pteridine backbone : A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 5, and 6.

- 4,7-Diamino groups: Increase hydrogen-bonding capacity, critical for target interactions. 6-Carboxamide-N-(2-morpholinoethyl): The morpholine ring introduces polarity, improving aqueous solubility compared to alkylamine analogs .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Functional Implications of Substituent Variations

Morpholinoethyl vs. Dimethylaminoethyl (CAS 2624-57-9): Solubility: The morpholine ring’s oxygen atom increases polarity, enhancing aqueous solubility compared to the dimethylamino group, which is less polar due to its two methyl substituents . Bioavailability: Improved solubility may translate to better oral absorption and bioavailability for the morpholinoethyl analog.

VS-5584 (CAS 1246560-33-7): While the exact structure is unspecified, its molecular formula (C₁₇H₂₂N₈O) suggests a longer or branched alkyl chain. This modification might enhance membrane permeability but reduce solubility compared to the morpholinoethyl analog .

6-Phenyl-pteridine-2,4,7-triamine (CAS 396-01-0) :

- The absence of the carboxamide and ethylamine side chain simplifies the molecule, reducing steric hindrance but limiting solubility and hydrogen-bonding capacity. This compound may serve as a lead for further derivatization .

Research Findings and Theoretical Considerations

Pharmacokinetic Predictions

- LogP Values: The morpholinoethyl analog is predicted to have a lower LogP (more hydrophilic) than the dimethylaminoethyl analog due to the oxygen atom in the morpholine ring.

Target Interaction Hypotheses

- The carboxamide side chain could mimic ATP’s ribose moiety, while the morpholinoethyl group may occupy hydrophobic pockets in the kinase domain.

- Antimicrobial Activity: Triaminopteridine derivatives (e.g., CAS 396-01-0) have historical use as antifolates; the target compound’s additional substituents might mitigate resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。